Pseudoceratine A

Beschreibung

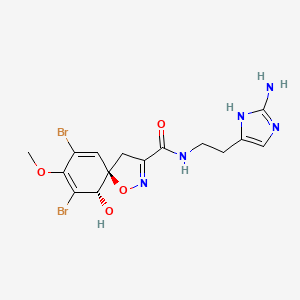

Structure

3D Structure

Eigenschaften

CAS-Nummer |

172723-35-2 |

|---|---|

Molekularformel |

C15H17Br2N5O4 |

Molekulargewicht |

491.13 g/mol |

IUPAC-Name |

(5R,6S)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C15H17Br2N5O4/c1-25-11-8(16)4-15(12(23)10(11)17)5-9(22-26-15)13(24)19-3-2-7-6-20-14(18)21-7/h4,6,12,23H,2-3,5H2,1H3,(H,19,24)(H3,18,20,21)/t12-,15+/m1/s1 |

InChI-Schlüssel |

NBOVGEUANNHLCZ-DOMZBBRYSA-N |

Isomerische SMILES |

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |

Kanonische SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Pseudoceratine a

Genus Pseudoceratina and Associated Species as Primary Sources of Pseudoceratine A

The genus Pseudoceratina is a primary and well-documented source of a variety of bioactive compounds, including this compound. wikipedia.orgarchive.org These sponges are distinguished by a dendritic fiber skeleton that contains pith but lacks a laminar bark. wikipedia.org

Pseudoceratina purpurea : Originally described as Aplysina purpurea, this species is a significant source of this compound. marinespecies.orgarchive.orgplazi.org It is often found in tropical and subtropical waters, inhabiting coral reefs and rocky shores. ontosight.airesearchgate.net The sponge is typically yellow when alive but oxidizes to a dark purple or brown upon collection, which is the origin of its species name. gbif.orgwildsingapore.com

Pseudoceratina verrucosa : This species is also a known producer of bromotyrosine derivatives. plazi.orgnih.gov It is characterized by a distinctly warty surface texture. plazi.orgbishopmuseum.org While closely related to P. purpurea, its distribution is noted to be more restricted. mdpi.com The genus Pseudoceratina is recognized as a producer of many bioactive secondary metabolites. mdpi.com

Other Marine Sponge Genera Yielding this compound (e.g., Oceanapia sp.)

Beyond the Pseudoceratina genus, the compound this compound has also been isolated from sponges of the genus Oceanapia . nio.res.inrsc.orgresearchgate.net Species of this genus are found in tropical and subtropical seas and are also known to be a rich source of various alkaloids. nio.res.in The isolation of this compound from Oceanapia demonstrates that its production is not exclusively limited to the Verongida order, as Oceanapia belongs to the order Haplosclerida. nio.res.inboldsystems.org

Geographic Distribution of this compound-Producing Organisms

The geographic locations of sponges that produce this compound are widespread, reflecting the distribution of the source genera in tropical and subtropical marine ecosystems.

| Genus | Species | Geographic Distribution |

| Pseudoceratina | P. purpurea | Widely distributed in the Indo-Pacific Ocean, including regions like the Atlantic, Pacific, and Indian Oceans. ontosight.aiplazi.orgsealifebase.se Documented locations include India, Japan, Australia, Singapore, Indonesia, and Madagascar. plazi.orgresearchgate.net |

| P. verrucosa | Found in the Western Central Pacific, with specific collections noted from New Caledonia, the Philippines, and the Kingdom of Tonga. mdpi.comsealifebase.sevliz.be | |

| Oceanapia | Oceanapia sp. | Distributed in seas around tropical and subtropical regions, particularly in the northern Indian Ocean, near Japan, and along the South Pacific coast. nio.res.in |

Ecological Role of this compound as a Secondary Metabolite in Marine Environments

Secondary metabolites in marine sponges are not essential for primary metabolic processes but are crucial for survival, playing a key role in the organism's ecological interactions. fiveable.mefrontiersin.org These compounds often serve as a chemical defense mechanism. frontiersin.orgfsu.edu

The production of compounds like this compound is believed to be an adaptive strategy for these sessile organisms, offering protection against various environmental pressures:

Antifouling Properties : this compound has been specifically identified as having antifouling properties, which deter the settlement and growth of other marine organisms on the sponge's surface. archive.org This is critical for preventing overgrowth and ensuring the sponge's filter-feeding apparatus remains unobstructed. fsu.edu

Defense Against Predation : The production of chemical compounds can make sponges unpalatable to predators. wikipedia.orgfsu.edu While larvae of some Pseudoceratina species are noted as being distasteful to fish, the chemical defenses of adult sponges are a key survival trait. wikipedia.org

Competition for Space : In crowded marine habitats like coral reefs, sponges compete for space with corals, algae, and other sessile organisms. fsu.edu The release of allelochemicals can inhibit the growth of competitors, allowing the sponge to secure and maintain its position on the substrate. fsu.edu

Microbial Control : The sponge's surface and internal canal system are susceptible to colonization by pathogenic microbes. Secondary metabolites can help regulate the sponge's microbiome and protect against disease. frontiersin.org

Methodologies for Extraction and Purification of this compound from Biological Matrices

The isolation of this compound from sponge tissue involves a multi-step process designed to separate the compound of interest from the complex biological matrix. The general workflow is as follows:

Collection and Preservation : Sponge specimens are collected from their marine habitat. To prevent chemical degradation, they are often frozen immediately and stored at low temperatures (e.g., -20°C) until extraction can begin. mdpi.com

Extraction : The sponge material is typically freeze-dried and then macerated or homogenized. biomedpharmajournal.orgpeerj.com The extraction of bromotyrosine alkaloids and similar compounds is commonly achieved using polar organic solvents. Methanol is a frequently used solvent for the initial extraction. biomedpharmajournal.org The sponge tissue is soaked in the solvent, sometimes for extended periods (e.g., 24 hours), to draw the metabolites into the solution. biomedpharmajournal.org This process may be repeated multiple times to ensure a thorough extraction. peerj.com The resulting solution is then filtered to remove solid biological debris. biomedpharmajournal.org

Solvent Removal and Partitioning : The solvent from the crude extract is removed under reduced pressure using a rotary evaporator. biomedpharmajournal.orgnih.gov This concentrates the dissolved compounds. The resulting residue may be partitioned between different immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity. nih.gov

Purification : Chromatographic techniques are essential for purifying this compound from the complex mixture of the crude extract.

Thin Layer Chromatography (TLC) : Preparative TLC can be used for initial separation and to identify fractions containing the target compound. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC) : This is a standard method for the final purification of natural products. mdpi.com A C18 column is often used in a semi-preparative setup, allowing for the isolation of the pure compound. mdpi.com

The purified compound's structure is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Synthetic Endeavors and Derivative Synthesis of Pseudoceratine a

Total Synthesis Approaches for Pseudoceratine A

While a dedicated total synthesis for this compound is not extensively documented under that specific name, the synthetic strategies for the closely related and structurally similar marine alkaloid, pseudoceratidine, provide a clear blueprint for accessing the this compound scaffold. mdpi.comnih.govresearchgate.net Pseudoceratidine is a dibromopyrrole spermidine (B129725) alkaloid also isolated from the marine sponge Pseudoceratina purpurea. mdpi.comresearchgate.netresearchgate.netnih.gov The synthetic approaches are centered on the convergent assembly of key building blocks.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. libretexts.orgamazonaws.come3s-conferences.org For the this compound scaffold, which features two halogenated pyrrole-2-carboxamide units linked by a polyamine chain, the most logical disconnections are the two amide bonds.

This retrosynthetic strategy simplifies the complex target molecule into two fundamental building blocks:

An activated N-protected pyrrole-2-carboxylic acid, which serves as the electrophilic component.

A polyamine, such as spermidine, which acts as the nucleophilic core.

Further disconnection of the activated pyrrole (B145914) precursor would lead back to a simpler pyrrole and a halogenating agent. This approach allows for a modular and convergent synthesis, where the key fragments are prepared separately before being combined in the final steps.

The success of the total synthesis hinges on the efficient preparation of key intermediates identified during retrosynthetic analysis. For the this compound scaffold, the primary precursors are an activated, halogenated pyrrole and a polyamine linker. mdpi.com A particularly effective electrophilic intermediate is 2-trichloroacetyl pyrrole, which can be halogenated to introduce the required bromine or chlorine atoms onto the pyrrole ring. mdpi.comresearchgate.net

Interactive Table: Key Synthetic Intermediates for this compound

| Intermediate Class | Specific Example | Role in Synthesis |

| Electrophilic Precursor | 4,5-Dibromo-2-trichloroacetyl-pyrrole | Provides the halogenated pyrrole-carboxamide moiety. The trichloroacetyl group activates the carbonyl for amidation. mdpi.comresearchgate.net |

| Nucleophilic Precursor | Spermidine | Forms the central polyamine backbone linking the two pyrrole units. mdpi.com |

| Acylating Agent | Trichloroacetyl chloride | Used to acylate the pyrrole ring at the C2 position, creating the activated carbonyl group needed for subsequent amidation. researchgate.net |

| Halogenating Agent | N-Bromosuccinimide (NBS) | Used for the regioselective bromination of the pyrrole ring. |

The forward synthesis, guided by the retrosynthetic plan, employs several key reaction strategies:

Acylation: The synthesis of the key pyrrole intermediate often begins with the acylation of a simple pyrrole at the 2-position. A common method involves using trichloroacetyl chloride to yield 2-trichloroacetyl pyrrole. researchgate.net

Halogenation: To install the bromine atoms characteristic of this compound, electrophilic halogenation is employed. Reagents like N-Bromosuccinimide (NBS) are used to brominate the electron-rich pyrrole ring, typically at the 4 and 5 positions.

Amidation: The cornerstone of the assembly is the amidation reaction that connects the pyrrole units to the polyamine linker. A general and effective strategy is the base-mediated coupling of a trichloroacetyl halogenated pyrrole with a polyamine. mdpi.com This reaction is typically carried out using a base such as triethylamine (B128534) in an appropriate solvent like tetrahydrofuran (B95107) (THF). mdpi.com The high reactivity of the trichloroacetyl group facilitates the formation of the stable amide bond.

Analog Synthesis and Structural Modification of this compound

The synthesis of analogues is crucial for understanding the structural features required for biological activity. nih.govacs.org An efficient, divergent synthetic method allows for the generation of numerous analogues from common precursors, facilitating comprehensive SAR studies. mdpi.comresearchgate.net

The design of this compound analogues is guided by SAR findings from related compounds like pseudoceratidine. mdpi.comnih.gov These analogues can be considered pseudo-natural products—molecules that combine fragments from natural products in novel arrangements. The key design principles focus on systematically altering specific structural features to probe their impact on bioactivity. researchgate.net

Key structural features investigated include:

Halogenation: The type and number of halogen atoms on the pyrrole ring. researchgate.net

Polyamine Chain: The length, rigidity, and symmetry of the linker. researchgate.net

Amine Groups: The number and position of secondary amines within the chain. researchgate.net

Terminal Groups: The presence of one or two pyrrole units. researchgate.net

Studies have established several critical principles for designing potent analogues. mdpi.comnih.gov

Interactive Table: Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Structural Feature | Observation | Implication for Design |

| Number of Pyrrole Units | Compounds with two pyrrole units are generally more active than mono-pyrrole analogues. mdpi.comnih.gov | Bis-pyrrole structures should be prioritized for potent activity. |

| Pyrrole Halogenation | Di-halogenation of the pyrrole ring (with bromine or chlorine) is critical for potent antibacterial activity. mdpi.comnih.gov | Analogues should incorporate di-halogenated pyrrole rings. |

| Polyamine Linker | Longer polyamine chains tend to result in higher activity. mdpi.comnih.gov | Exploring various chain lengths is a key strategy for optimization. Longer chains may improve cell membrane penetration. nih.gov |

| Secondary Amines | The presence of one or more secondary amines in the linker chain contributes to higher activity. mdpi.comnih.gov | Linkers containing secondary amines, such as spermidine, are favorable. |

Diversification of the this compound scaffold is achieved through a divergent synthetic approach. researchgate.net This strategy involves the synthesis of a common, advanced intermediate—such as a di-halogenated 2-trichloroacetyl pyrrole—which can then be coupled with a wide array of different nucleophiles. mdpi.com

The primary strategies for diversification include:

Varying the Polyamine Linker: The most common diversification method involves reacting the activated pyrrole precursor with a large library of commercially available or custom-synthesized polyamines. This allows for rapid exploration of different chain lengths, and degrees of substitution, and the introduction of other functional groups into the linker region. mdpi.com

Modifying the Pyrrole Headgroup: Diversification can also be achieved by altering the substitution pattern on the pyrrole ring itself. This includes varying the type of halogen (e.g., chlorine vs. bromine), the degree of halogenation (mono- vs. di-substituted), or introducing other small substituents to probe electronic and steric effects. mdpi.com

These diversification strategies enable the creation of large compound libraries, which are essential for mapping the SAR landscape and optimizing the scaffold for desired biological properties. nih.gov

Stereoselective and Regioselective Synthetic Pathways for this compound Derivatives

The synthesis of this compound and its derivatives presents significant stereochemical and regiochemical challenges due to its complex spiroisoxazoline-oxepine core. Researchers have developed several innovative pathways that address these challenges, enabling the controlled construction of this unique molecular architecture.

A key strategy in the total synthesis of related psammaplysin family members involves a highly diastereoselective Henry reaction followed by a cyclization sequence. This approach allows for the creation of the densely functionalized C7 hydroxylated isoxazoline (B3343090) scaffold in a single, efficient step. researchgate.netnih.gov An alternative key transformation is the use of a [3+2] dipolar cycloaddition between a nitrile oxide, generated in situ, and a seven-membered enediol diether as the dipolarophile. chemrxiv.orgacs.org This method provides a direct route to the signature 5/7-spiroisoxazoline-oxepine core.

One of the most critical regioselective steps is the construction of the seven-membered oxepine ring. A common and effective method is the Baeyer-Villiger ring expansion. researchgate.netnih.gov This oxidation reaction selectively inserts an oxygen atom into the carbon framework to expand a six-membered ketone into the desired seven-membered lactone, which is a crucial precursor to the final oxepine ring. nih.govchemrxiv.org This strategy successfully avoids potential oxepine-arene oxide rearrangements that have been observed in other approaches. nih.gov

Further stereocontrol is often achieved through catalyst-mediated reactions. For instance, visible light-promoted photoredox catalysis has been utilized for the stereoselective addition of C-radicals to chiral imines, a technique applicable to the synthesis of unnatural α-amino acid derivatives that could be incorporated into this compound analogs. rsc.org Similarly, tandem allylation–silyl-Prins cyclization offers a stereoselective route to cis-2,6-disubstituted tetrahydropyrans, showcasing a powerful method for controlling stereochemistry in cyclic ether systems. beilstein-journals.org The synthesis of complex spiro-heterocycles has also been achieved with high regio- and stereoselectivity using three-component 1,3-dipolar cycloaddition reactions, where azomethine ylides react with specific acceptors to furnish the target spiro-compounds in a one-pot process. mdpi.com

The modularity of these synthetic routes is a significant advantage, allowing for the late-stage attachment of the variable tyramine-derived side chains. nih.gov This flexibility enables the synthesis of a diverse library of this compound derivatives for further biological evaluation.

Chemoinformatic Analysis of Synthesized this compound Libraries

Following the successful synthesis of a library of this compound derivatives, chemoinformatic analysis provides a powerful framework for characterizing the collection's chemical diversity, drug-likeness, and potential for biological activity. researchgate.netrjeid.com This computational approach is essential for prioritizing compounds for biological screening and for understanding structure-activity relationships (SAR).

A primary goal of this analysis is to profile the physicochemical properties of the synthesized library. researchgate.net Key descriptors such as molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), polar surface area (TPSA), and number of rotatable bonds (RB) are calculated for each compound. These properties are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The distribution of these properties across the library can be compared to established benchmarks, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability. researchgate.net

Table 1: Physicochemical Property Profile of a Hypothetical this compound Derivative Library This table illustrates the typical parameters calculated in a chemoinformatic analysis to assess the "drug-likeness" of a compound library.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds |

|---|---|---|---|---|---|---|

| PSA-D01 | 678.2 | 4.5 | 3 | 7 | 110.5 | 8 |

| PSA-D02 | 712.3 | 5.1 | 3 | 8 | 125.2 | 9 |

| PSA-D03 | 650.1 | 4.2 | 4 | 7 | 115.8 | 7 |

| PSA-D04 | 734.2 | 4.8 | 2 | 8 | 120.1 | 10 |

Another critical aspect is the assessment of molecular diversity and chemical space coverage. nih.govfrontiersin.org This involves analyzing the variety of scaffolds, or core molecular frameworks, present in the library. researchgate.netnih.gov Fingerprint-based methods, which encode the structural features of a molecule into a bit string, are used to quantify the similarity or dissimilarity between compounds. By comparing the fingerprints of the this compound library to those of known drugs or other natural product databases, researchers can evaluate the structural novelty of the synthesized collection. nih.govnih.gov A diverse library that explores unique areas of chemical space is more likely to yield novel biological activities.

Table 2: Parameters for Quantitative Structure-Activity Relationship (QSAR) Studies This table shows calculated descriptors that can be used to build QSAR models, which correlate chemical structure with biological activity. mdpi.com

| Compound ID | ΔG of Solvation (kcal/mol) | pKa | Molecular Volume (ų) | Predicted Target |

|---|---|---|---|---|

| PSA-D01 | -15.2 | 8.9 | 580.4 | Kinase A |

| PSA-D02 | -14.8 | 9.1 | 610.7 | Protease B |

| PSA-D03 | -16.1 | 8.5 | 575.1 | Kinase A |

| PSA-D04 | -15.5 | 9.3 | 625.3 | Ion Channel C |

Ultimately, the integration of these chemoinformatic tools allows for the creation of comprehensive datasets that guide the drug discovery process. mdpi.comnih.gov By identifying derivatives with favorable drug-like properties and unique structural features, computational analysis helps to efficiently select the most promising candidates for in-depth biological testing and future optimization.

Elucidation of Biosynthetic Pathways of Pseudoceratine a

Precursor Incorporation Studies in Marine Sponges

Direct precursor feeding studies on Pseudoceratina purpurea for the specific elucidation of the Pseudoceratine A pathway have not been extensively reported in the literature. However, insights can be drawn from biosynthetic studies of its constituent moieties and related alkaloid families. The structure of this compound is a symmetrical molecule composed of a central spermidine (B129725) unit linked via amide bonds to two 4,5-dibromo-1H-pyrrole-2-carboxylic acid moieties.

The biosynthesis of the spermidine backbone is well-characterized across many organisms. It is derived from two primary precursors: putrescine and S-adenosylmethionine (SAM).

Putrescine : This diamine is typically formed from the amino acids ornithine or arginine via the action of ornithine decarboxylase or the arginase pathway, respectively.

S-adenosylmethionine (SAM) : After decarboxylation by S-adenosylmethionine decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM), it provides the aminopropyl group that is transferred to putrescine.

Studies on pyrrolizidine (B1209537) alkaloids, which also incorporate polyamines, have shown that putrescine, spermidine, and spermine (B22157) are efficient precursors. nih.govrsc.orgrsc.orgmdpi.com This strongly supports the hypothesis that the spermidine core of this compound originates from this conserved pathway.

The bromopyrrole units are believed to originate from amino acids. The biosynthesis of similar pyrrole-containing marine alkaloids, such as oroidin (B1234803), points towards L-proline or L-ornithine as the initial building blocks. Ornithine, in particular, is a versatile precursor in marine sponges, giving rise to both polyamines and pyrrole (B145914) rings.

| Proposed Precursor | Resulting Moiety in this compound | Supporting Evidence from Related Pathways |

| L-Ornithine / L-Arginine | Putrescine (for Spermidine core) | Common pathway for polyamine biosynthesis. mdpi.com |

| S-adenosylmethionine (SAM) | Aminopropyl group (for Spermidine core) | Universal donor of aminopropyl groups in spermidine synthesis. nih.gov |

| L-Proline / L-Ornithine | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | Biosynthesis of oroidin and other pyrrole-imidazole alkaloids. core.ac.uk |

Enzymatic Machinery Involved in this compound Biosynthesis

The construction of this compound from its precursors necessitates a suite of specialized enzymes. While these have not been isolated and characterized from P. purpurea, their functional roles can be inferred from the required chemical transformations and by homology to enzymes in other known natural product biosynthetic pathways.

Polyamine Biosynthesis Enzymes : The formation of spermidine is catalyzed by two key enzymes: S-adenosylmethionine decarboxylase (SAMDC) and spermidine synthase (SPDS). nih.gov SAMDC converts SAM to its decarboxylated form, and SPDS then transfers the aminopropyl group from dcSAM to putrescine.

Halogenases : The incorporation of two bromine atoms onto each pyrrole ring is a critical step. This is likely carried out by a specific halogenase enzyme, probably a flavin-dependent tryptophan halogenase-like enzyme, which utilizes bromide salts from seawater.

Pyrrole-2-carboxylate Synthase : The formation of the pyrrole-2-carboxylic acid scaffold from an amino acid precursor like proline or ornithine likely involves a multi-enzyme complex, possibly with features of both Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Amide Bond Formation : The coupling of the two dibromopyrrole carboxylic acid units to the primary amine groups of spermidine is a key step. This is hypothesized to be catalyzed by an NRPS-like enzyme or a dedicated amide ligase. NRPS machinery is well-known for its role in activating carboxylic acids (as adenylates) and catalyzing their condensation with amine nucleophiles.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Spermidine Synthase (SPDS) | Catalyzes the formation of spermidine from putrescine and dcSAM. |

| Halogenase | Regiospecific bromination of the pyrrole precursor. |

| PKS/NRPS-like enzymes | Synthesis of the pyrrole-2-carboxylic acid core. |

| Amide Ligase / NRPS Condensation Domain | Formation of the two amide bonds between the pyrrole units and spermidine. |

Proposed Biosynthetic Cascade of this compound

Based on the identified precursors and likely enzymatic machinery, a plausible biosynthetic cascade for this compound can be proposed, as illustrated below.

Formation of Building Blocks :

L-ornithine is converted to putrescine via ornithine decarboxylase.

S-adenosylmethionine is decarboxylated by SAMDC.

Spermidine synthase catalyzes the reaction between putrescine and dcSAM to yield spermidine.

Concurrently, L-proline or L-ornithine enters a separate pathway to form 1H-pyrrole-2-carboxylic acid.

Modification of the Pyrrole Moiety :

A specific halogenase acts on 1H-pyrrole-2-carboxylic acid, catalyzing two successive bromination reactions at positions 4 and 5 to produce 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

Assembly and Condensation :

The 4,5-dibromo-1H-pyrrole-2-carboxylic acid is activated, likely by an NRPS adenylation (A) domain, forming a reactive adenylate intermediate.

This activated pyrrole unit is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP).

An NRPS condensation (C) domain catalyzes the formation of an amide bond between the activated pyrrole unit and one of the primary amines of spermidine.

This process is repeated for the second primary amine of spermidine, possibly in a sequential or symmetrical fashion, to yield the final this compound structure.

Genetic Basis and Gene Cluster Identification for this compound Production

In many microorganisms and marine invertebrates, the genes encoding the enzymes for a specific secondary metabolite pathway are co-located on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). This arrangement allows for coordinated regulation of the entire pathway.

To date, a specific BGC responsible for this compound production has not been identified or characterized. It is highly probable that such a cluster exists, either within the genome of the Pseudoceratina sponge itself or, perhaps more likely, in one of its symbiotic microorganisms. Marine sponges are known to host dense and diverse microbial communities, which are often the true producers of the sponge's chemical arsenal.

A putative this compound gene cluster would be expected to contain genes encoding for:

A halogenase.

The core PKS/NRPS-like enzymes for pyrrole synthesis and amide bond formation.

Enzymes for precursor supply (e.g., ornithine decarboxylase), although these can also be recruited from primary metabolism.

Regulatory elements and transporter proteins.

The identification and heterologous expression of such a gene cluster would be the definitive step in elucidating the biosynthesis of this compound. dntb.gov.ua

Comparative Biosynthesis with Related Marine Alkaloids

The proposed biosynthesis of this compound shares features with other bromopyrrole alkaloids, most notably the oroidin family of compounds, which are also found in marine sponges of the genus Agelas.

Oroidin vs. This compound : Oroidin features a 4,5-dibromopyrrole-2-carboxamide unit linked to a 2-aminoimidazole-containing moiety derived from histidine or a related precursor. core.ac.uk this compound, in contrast, is a dimer of these bromopyrrole units linked by spermidine. This highlights a key divergence in their biosynthetic pathways: the utilization of different amine-containing building blocks (a modified amino acid in oroidin vs. a polyamine in this compound) for condensation with the bromopyrrole core.

Monomeric vs. Dimeric Alkaloids : The biosynthesis of dimeric alkaloids like this compound requires a mechanism for coupling two identical units to a central linker. This contrasts with monomeric alkaloids where the pathway terminates after the first condensation. The enzymatic machinery for this compound must therefore possess the ability to recognize the spermidine linker and perform two separate acylation reactions.

This comparative analysis suggests that marine sponges have evolved modular biosynthetic pathways, where a common building block (bromopyrrole-2-carboxylic acid) can be combined with different amine-containing substrates to generate a diverse array of bioactive alkaloids.

Biological Activities of Pseudoceratine a and Its Analogues in Pre Clinical Models

Antimicrobial Properties of Pseudoceratine A and its Derivatives

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. These properties have been primarily evaluated through in vitro assays determining the minimum inhibitory concentration (MIC).

Antibacterial Activity of this compound in In Vitro Assays

Research has established that this compound is effective against both Gram-positive and Gram-negative bacteria. nih.gov The compound generally shows greater potency against Gram-positive strains. mdpi.com

Detailed investigations have reported specific MIC values for this compound against several bacterial species. For the Gram-positive bacterium Staphylococcus aureus, the MIC is 4 µg/mL, and for Listeria monocytogenes, it is 5 µg/mL. nih.gov Against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, the MICs were found to be 32 µg/mL and 128 µg/mL, respectively. nih.gov There is currently no available research in the reviewed literature regarding the activity of this compound against Clostridium perfringens or Bacteroides fragilis.

A number of synthetic analogues of this compound have been developed to explore their structure-activity relationships. mdpi.com Studies have shown that di-halogenation on the pyrrole (B145914) ring, particularly with bromine, and the presence of two pyrrole units are critical for potent antibacterial activity. mdpi.com Furthermore, analogues with longer polyamine chains between the pyrrole units tend to exhibit enhanced activity, which may be due to more effective penetration of the bacterial cell membrane. mdpi.com

| Bacterial Strain | Gram Stain | MIC of this compound (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 4 nih.gov |

| Listeria monocytogenes | Positive | 5 nih.gov |

| Escherichia coli | Negative | 32 nih.gov |

| Pseudomonas aeruginosa | Negative | 128 nih.gov |

| Clostridium perfringens | Positive | Data not available |

| Bacteroides fragilis | Negative | Data not available |

Antifungal Efficacy of this compound

In addition to its antibacterial properties, this compound has been evaluated for its effectiveness against fungal pathogens. Specifically, its activity against the opportunistic yeast Candida albicans has been documented.

The antifungal efficacy was determined using in vitro susceptibility testing, which revealed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for this compound against Candida albicans. nih.gov

| Fungal Strain | MIC of this compound (µg/mL) |

|---|---|

| Candida albicans | 32 nih.gov |

Evaluation of Activity against Drug-Resistant Microbial Strains

The emergence of drug-resistant microbial strains is a significant global health challenge. While research into the activity of this compound itself against such strains is limited in the available literature, studies on related compounds from the same chemical class and biological source provide some insights.

Marine sponges of the order Verongiida, including the Pseudoceratina species, are known to produce a variety of brominated alkaloids. mdpi.com In a targeted effort to identify compounds active against methicillin-resistant Staphylococcus aureus (MRSA), a number of bromotyrosine-derived alkaloids were isolated from the marine sponge Pseudoceratina durissima. mdpi.com One of these compounds, (+)-aeroplysinin-1, demonstrated inhibitory activity against an MRSA pathogen with a reported MIC of <32 µg/mL. mdpi.com This finding suggests that the broader family of bromotyrosine alkaloids, to which this compound belongs, may be a promising source for lead compounds against drug-resistant bacteria. mdpi.com

Currently, there is no specific data available in the reviewed scientific literature on the activity of this compound against other drug-resistant strains such as vancomycin-resistant Enterococcus (VRE) or multidrug-resistant Pseudomonas aeruginosa.

Anti-Parasitic Activity of this compound

The biological activities of this compound extend to eukaryotic parasites, notably the protozoan responsible for malaria.

Investigations into its anti-parasitic potential have focused on Plasmodium falciparum, the deadliest species of malaria parasite. Laboratory studies have demonstrated that this compound exhibits potent anti-malarial activity. The efficacy is quantified by its half-maximal effective concentration (EC₅₀), which was determined to be 1 µM against P. falciparum. nih.gov

| Parasite | EC₅₀ of this compound (µM) |

|---|---|

| Plasmodium falciparum | 1 nih.gov |

Antifouling Mechanisms of this compound

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. Natural compounds that can inhibit this process are of great interest. This compound was originally investigated for its role as a natural antifouling agent. nih.gov

Inhibition of Larval Settlement in Marine Organisms

A primary mechanism of antifouling is the inhibition of the settlement and metamorphosis of marine invertebrate larvae. The activity of this compound has been specifically evaluated against the cyprid larvae of the barnacle Balanus amphitrite, a common fouling organism.

The compound has been shown to effectively inhibit the larval settlement of this species. researchgate.net The potency of this antifouling activity is measured by the half-maximal effective concentration (EC₅₀), which for this compound is 8.0 µg/mL. nih.govresearchgate.net

| Marine Organism | Activity | EC₅₀ of this compound (µg/mL) |

|---|---|---|

| Balanus amphitrite (larvae) | Inhibition of settlement | 8.0 nih.govresearchgate.net |

Non-Toxic Antifouling Action Studies of this compound

Information regarding the non-toxic antifouling properties of this compound is not available in the reviewed scientific literature. While marine sponges are a known source of antifouling compounds, specific studies on this compound's effectiveness and mechanism of action in preventing biofouling, particularly in a non-toxic manner, have not been identified. Research into the effects of this compound on the settlement of common fouling organisms, such as barnacle larvae (Balanus amphitrite), has not been reported.

Cellular Biological Effects of this compound in In Vitro Models

There is a lack of published research on the cellular biological effects of this compound in in vitro models.

Studies on Cell Proliferation and Viability in Non-Clinical Cell Lines (e.g., KB human nasopharyngeal carcinoma cells, human A-549 cell line)

No data is available from studies investigating the impact of this compound on the proliferation and viability of KB human nasopharyngeal carcinoma cells or the human A-549 lung carcinoma cell line. Consequently, no data tables can be generated to summarize its cytotoxic or anti-proliferative effects on these or any other cancer cell lines.

Effects on Specific Cellular Targets (e.g., enzymes, receptors)

There are no available studies that identify or characterize the specific cellular targets of this compound. Research into its potential interactions with cellular components like enzymes or receptors has not been reported.

Mechanistic Investigations of Pseudoceratine A S Biological Effects

Identification of Molecular Targets of Pseudoceratine A

Identifying the specific molecular partners of this compound is the first step in elucidating its mechanism of action. Research has explored its interactions with enzymes, receptors, and DNA, often drawing comparisons with structurally related compounds.

The antibacterial activity of many natural products stems from their ability to inhibit essential microbial enzymes. patsnap.com For pyrrole-containing compounds, a key area of investigation has been their effect on enzymes involved in bacterial survival pathways.

UDP-N-acetylenolpyruvylglucosamine reductase (MurB): In silico molecular docking studies have identified UDP-N-acetylenolpyruvylglucosamine reductase as a potential target for the antibacterial action of pyrrole (B145914) derivatives. mdpi.com This enzyme, MurB, is a crucial component in the biosynthesis of the bacterial cell wall, specifically in the production of UDP-N-acetylmuramic acid. ebi.ac.uk Its inhibition would disrupt cell wall formation, leading to bacterial cell death. While these computational models suggest a plausible target for compounds with a pyrrole motif, direct enzymatic assays confirming the inhibition of MurB specifically by this compound are not yet extensively documented in the literature.

DNA Gyrase and Topoisomerase IV: A related class of compounds, the pyrrolamides, are known to target bacterial DNA gyrase and topoisomerase IV. researchgate.netcolab.ws These enzymes are essential for DNA replication, and their inhibition results in the disruption of DNA synthesis. colab.ws For instance, certain pyrrole-carboxamide derivatives have shown potent, dual-targeting inhibition of these enzymes. researchgate.net Although this compound is a pyrrole alkaloid, it is structurally distinct from these classical pyrrolamides, and whether it shares the ability to inhibit DNA gyrase or topoisomerase IV requires specific investigation. researchgate.netnih.gov

Enzyme inhibitors can act through various mechanisms, including competitive inhibition, where the inhibitor vies with the substrate for the active site, and non-competitive inhibition, where it binds to an allosteric site, changing the enzyme's conformation. chemguide.co.ukbioninja.com.au Determining the precise mode of inhibition for this compound against its potential enzyme targets is a necessary step for future research.

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating signaling pathways that control cell fate, proliferation, and function. nih.govresearchgate.net These interactions are highly specific, relying on the molecular complementarity between the ligand (the small molecule) and the receptor's binding site. derangedphysiology.comphiladelphia.edu.jo Signaling can be transmitted through various cascades, such as those involving G-proteins, protein kinases, and second messengers like cAMP. plos.orgnih.gov

Currently, the scientific literature lacks specific studies detailing the interaction of this compound with any particular cellular receptors. Investigations into how this compound might modulate key signaling pathways—such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways—have not been reported. nih.govuc.pt Therefore, it remains an open area of research whether the biological effects of this compound are mediated through receptor binding and subsequent perturbation of intracellular signaling networks.

Many antimicrobial and antitumor compounds function by interacting directly with DNA. researchgate.net Pyrrolamides, a class of natural products containing polypyrrolic structures, are well-known for their ability to bind to the minor groove of DNA, often with a preference for A/T-rich sequences. nih.govresearchgate.net This non-covalent binding can interfere with DNA replication and transcription, leading to cellular cytotoxicity. researchgate.net

In contrast to minor groove binding, intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.com This mode of binding distorts the DNA structure and can inhibit the function of enzymes like topoisomerases. mdpi.comnih.gov

While extensive research exists on the DNA-binding properties of pyrrolamides like distamycin and congocidine, similar detailed studies specifically for this compound are not available. researchgate.net Given its different structural architecture compared to classical pyrrolamides, it cannot be assumed that this compound shares the same DNA minor groove binding properties. researchgate.netnih.gov Experimental studies, such as spectroscopic titrations, footprinting, and isothermal titration calorimetry, would be required to determine if this compound binds to DNA and to characterize the nature, affinity, and sequence selectivity of any such interaction.

| Compound Class | Example Compound(s) | Known/Potential Molecular Target(s) | Mode of Action | Reference(s) |

|---|---|---|---|---|

| Pyrrole Derivatives (General) | N/A | UDP-N-acetylenolpyruvylglucosamine reductase (MurB) | Enzyme Inhibition (computationally suggested) | mdpi.com |

| Pyrrolamides | Distamycin, Congocidine | DNA (A/T-rich minor groove) | Minor Groove Binding | nih.govresearchgate.net |

| Pyrrolamides | Synthetic Pyrrole-Carboxamides | DNA Gyrase, Topoisomerase IV | Enzyme Inhibition | researchgate.netcolab.ws |

| Di-bromo Pyrrole Spermidine (B129725) Alkaloid | This compound | Currently Undefined | Requires Investigation | researchgate.net |

Cellular Pathway Perturbations Induced by this compound

Beyond direct molecular interactions, it is vital to understand how this compound affects broader cellular processes. This includes its ability to cross cellular barriers and its impact on essential pathways like cell wall synthesis.

For any compound to exert an intracellular effect, it must first cross the cell membrane. jagiroadcollegelive.co.in The cell membrane acts as a selectively permeable barrier, with transport occurring through passive diffusion for small, nonpolar molecules or via transport proteins for larger or charged substances (facilitated diffusion and active transport). libretexts.orgkhanacademy.orgslideshare.net The permeability of a membrane can be influenced by various factors, including its lipid composition and the presence of agents that might disrupt its structure. eduqas.co.uksavemyexams.com

There is currently a lack of published research investigating the specific effects of this compound on the permeability of bacterial or eukaryotic cell membranes. Furthermore, the mechanisms by which it might be transported into cells, whether through passive diffusion or a specific transporter-mediated process, have not been elucidated. numberanalytics.com Understanding these transport dynamics is a critical gap in the knowledge of this compound's pharmacology.

The bacterial cell wall, composed primarily of peptidoglycan, is an essential structure that protects against osmotic lysis and is a prime target for antibiotics. mdpi.comlibretexts.org Its synthesis is a complex, multi-stage process involving numerous enzymes. nih.govnih.gov The first stage, occurring in the cytoplasm, leads to the synthesis of the precursor UDP-MurNAc-pentapeptide. nih.gov

As mentioned previously, in silico studies have pointed to UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as a potential target for pyrrole derivatives. mdpi.com This enzyme catalyzes a key reduction step in the formation of UDP-N-acetylmuramic acid, a fundamental building block of peptidoglycan. ebi.ac.ukwikipedia.org Inhibition of MurB would directly disrupt the peptidoglycan synthesis pathway, compromising the integrity of the cell wall and leading to cell death. mdpi.comnih.gov This provides a plausible, albeit unconfirmed, mechanistic link between this compound and its observed antibacterial activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. researchgate.netnih.govlibretexts.org

In Silico Modeling and Molecular Docking Studies of this compound Interactions

In the quest to understand the mechanistic underpinnings of this compound's biological activities, researchers have turned to in silico modeling and molecular docking simulations. These computational techniques provide valuable insights into the potential interactions between this compound and various biological targets at a molecular level, guiding further experimental validation and drug development efforts.

A significant computational study involving a large dataset of 633 natural products from Verongiida sponges, which includes the genus Pseudoceratina, employed virtual screening and molecular docking to identify compounds with potential antibacterial activity. mdpi.comnih.govresearchgate.net This comprehensive screening provides a foundational understanding of how brominated alkaloids, a class to which this compound belongs, might interact with key bacterial proteins.

The general methodology for such in silico studies involves several key steps. Initially, the three-dimensional structure of the target protein is obtained from crystallographic data or through homology modeling. nih.gov Subsequently, the structure of the ligand, in this case, this compound, is prepared for docking. The molecular docking process then computationally places the ligand into the binding site of the target protein in various orientations and conformations. nih.gov Sophisticated scoring functions are then used to estimate the binding affinity for each pose, with lower binding energy scores typically indicating a more favorable interaction. researchgate.net

While a specific, detailed molecular docking analysis exclusively focused on this compound is not extensively reported in publicly available literature, the broader studies on related marine alkaloids from Pseudoceratina species offer valuable proxy information. For instance, in a large-scale virtual screening of brominated alkaloids from Pseudoceratina durissima, a number of compounds were docked against a panel of target proteins from methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

The table below conceptualizes the type of data generated from such molecular docking studies. The specific values for this compound are illustrative, based on typical findings for related brominated alkaloids from Pseudoceratina species investigated in comprehensive screenings.

| Target Protein (Organism) | Putative Binding Site Residues | Binding Affinity (kcal/mol) (Illustrative) | Predicted Interactions (Illustrative) | Docking Software Used |

| DNA Gyrase (S. aureus) | Asp81, Gly77, Ile78 | -8.5 | Hydrogen bonds, Hydrophobic interactions | AutoDock Vina |

| Dihydrofolate Reductase (S. aureus) | Phe92, Leu28, Ile50 | -7.9 | Pi-Alkyl interactions, van der Waals forces | Glide |

| Penicillin-Binding Protein 2a (MRSA) | Ser403, Lys406, Tyr446 | -9.1 | Hydrogen bonds, Salt bridge | MOE (Molecular Operating Environment) |

These in silico investigations are instrumental in prioritizing compounds for further biological testing and in generating hypotheses about their mechanisms of action. The predicted binding modes and interactions can inform the design of more potent and selective analogs of this compound. It is important to note that while molecular docking is a powerful tool for predicting binding, the results are computational estimates and require experimental validation through techniques such as X-ray crystallography or NMR spectroscopy to confirm the binding interactions. unimelb.edu.au

Structure Activity Relationship Sar Studies of Pseudoceratine a

Systematic Elucidation of Key Structural Features for Biological Activity

Comprehensive SAR studies have been conducted by synthesizing and evaluating a wide array of pseudoceratine A analogues. These investigations have shed light on the critical roles of various structural components, including halogenation patterns, the number and arrangement of pyrrolic units, and the nature of the polyamine chain. A 2020 study, for instance, synthesized 65 analogues to probe these structural variations and their impact on antibacterial activity. mdpi.comnih.gov

Role of Halogenation Patterns on Pyrrole (B145914) Moieties in this compound Analogues (e.g., di-halogenation, bromine vs. chlorine)

The presence and nature of halogens on the pyrrole rings are paramount for the biological activity of this compound analogues. Research has consistently shown that halogenation is essential, with di-halogenated pyrroles being a key feature of the most active compounds. mdpi.comresearchgate.net

Specifically, di-halogenation of the pyrrole moieties, particularly with bromine or chlorine, is critical for potent antibacterial activity. mdpi.comresearchgate.net While both di-bromo and di-chloro substituted analogues exhibit significant activity, brominated versions tend to be more potent. mdpi.com The synthesis of analogues has involved creating various halogenated 2-trichloroacetyl pyrroles as precursors. nih.gov For example, using one equivalent of bromine resulted in a mono-brominated pyrrole, whereas using double the amount of bromine in a suitable solvent led to the high-yield production of the di-brominated pyrrole. mdpi.com In contrast, mono-pyrrole analogues, even with halogenation, showed no significant activity, highlighting the importance of both the di-halogenation and the presence of two pyrrolic units. mdpi.com

| Halogenation Pattern | Relative Activity | Reference |

| Di-bromination | High | mdpi.com |

| Di-chlorination | Moderate to High | mdpi.comresearchgate.net |

| Mono-halogenation | Low to Inactive | mdpi.com |

| No Halogenation | Inactive | mdpi.com |

Importance of Pyrrolic Unit Number and Arrangement in this compound Derivatives

The number of pyrrolic units is a determining factor for the biological activity of this class of compounds. Studies have unequivocally demonstrated that analogues with two pyrrolic units are essential for potent antibacterial effects. mdpi.comresearchgate.net

In a comprehensive study, it was found that none of the mono-pyrrole analogues synthesized exhibited noteworthy activity. mdpi.com This underscores the necessity of the bis-pyrrole structure for effective biological function. The arrangement of these units, linked by a polyamine chain, creates a framework that is crucial for interacting with biological targets. The general synthetic strategy for creating these di-pyrrole analogues involves the coupling of halogenated 2-trichloroacetyl pyrroles with various polyamines. nih.gov

| Number of Pyrrolic Units | Biological Activity | Reference |

| Two | Essential for potent activity | mdpi.comresearchgate.net |

| One | Noteworthy activity absent | mdpi.com |

Influence of Polyamine Chain Length and Secondary Amine Groups on this compound Activity

The polyamine linker connecting the two pyrrolic units plays a crucial role in modulating the biological activity of this compound analogues. Both the length of the chain and the presence of secondary amine groups are significant factors.

Research has indicated that longer polyamine chains generally lead to better antibacterial activity. mdpi.comresearchgate.net This might be attributed to the increased flexibility and ability of longer chains to position the pyrrole units optimally for target interaction, or it may enhance the molecule's ability to penetrate bacterial cell membranes. nih.gov Furthermore, the presence of one or more secondary amines within the polyamine chain is a critical feature for potent activity. mdpi.comresearchgate.net These secondary amines, which are protonated at physiological pH, likely contribute to the molecule's ability to interact with negatively charged components of bacterial cells, such as DNA or the cell membrane. mdpi.comnih.gov The symmetry of the polyamine chain, however, does not appear to be a critical factor for activity. mdpi.com

| Polyamine Chain Feature | Impact on Activity | Reference |

| Longer Chain Length | Increased Activity | mdpi.comresearchgate.net |

| Presence of ≥1 Secondary Amine | Essential for Potent Activity | mdpi.comresearchgate.net |

| Chain Symmetry | Not Critical | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

While extensive systematic SAR studies have been performed on this compound and its analogues, leading to a qualitative understanding of the key structural features, the application of quantitative structure-activity relationship (QSAR) modeling specifically for this compound family is not extensively documented in the reviewed literature.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. toxminds.comresearchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. toxminds.comnih.gov A typical QSAR workflow involves data collection, descriptor calculation, model building using statistical methods, and rigorous validation. researchgate.netqsartoolbox.org

Given the large library of 65 analogues synthesized and tested for antibacterial activity, the resulting dataset would be well-suited for the development of a robust QSAR model. mdpi.comnih.gov Such a model could further refine the understanding of the contributions of different structural features and guide the design of even more potent analogues. However, at present, published research has focused on the qualitative interpretation of SAR data rather than the development of a specific QSAR model for this compound.

Conformational Analysis and Bioactive Conformations of this compound

The three-dimensional conformation of a molecule is often intrinsically linked to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore crucial for understanding how a molecule like this compound interacts with its biological target. libretexts.org

While specific studies on the conformational analysis and the precise bioactive conformation of this compound are not detailed in the available literature, it is a recognized principle that the spatial arrangement of the key pharmacophoric elements—the di-halogenated pyrrole rings and the cationic amine groups—is critical. Computational modeling and techniques like NMR spectroscopy could be employed to investigate the preferred conformations of this compound and its active analogues in different environments to elucidate the specific three-dimensional structure responsible for its biological activity. nih.gov

Future Directions in Pseudoceratine a Research

Advancements in Synthetic Methodologies for Novel Pseudoceratine A Scaffolds

Future research will likely focus on expanding the chemical diversity of this compound analogues to improve their biological activity and explore new therapeutic applications. Building upon established synthetic strategies, which have successfully produced dozens of analogues, the next generation of methodologies will aim for greater efficiency and complexity. mdpi.comresearchgate.net

Key advancements are expected in the following areas:

Divergent Synthesis Platforms: The development of more efficient and divergent synthetic routes will be crucial. These platforms allow for the creation of a large library of structurally diverse analogues from a common intermediate, facilitating comprehensive structure-activity relationship (SAR) studies. mdpi.comresearchgate.net The base-mediated coupling of substituted pyrroles with various polyamines has proven effective and can be further optimized. mdpi.com

Combinatorial Chemistry and High-Throughput Synthesis: Integrating automated high-throughput synthesis techniques will enable the rapid generation of hundreds or thousands of novel compounds. This approach will accelerate the discovery of new scaffolds with enhanced potency and selectivity.

Novel Coupling Chemistries: Exploration of new cross-coupling reactions and bio-orthogonal chemistries will allow for the introduction of unique functional groups and modifications to the this compound backbone, which are not accessible through current methods. This could lead to analogues with entirely new mechanisms of action.

A recent study successfully synthesized 65 analogues of the related compound pseudoceratidine, providing critical insights into the SAR of this class of compounds. mdpi.comresearchgate.net The findings from this research are summarized in the table below and will serve as a foundation for designing future synthetic targets.

| Feature Investigated | Impact on Antibacterial Activity |

| Halogenation | Di-halogenation of the pyrrole (B145914) ring (preferably bromine, but chlorine is also effective) is critical for potent activity. |

| Pyrrole Units | The presence of two pyrrolic units generally leads to higher efficacy. |

| Polyamine Chain | Longer polyamine chains and the presence of one or more secondary amines enhance antibacterial activity. |

| Overall Structure | Compounds with two pyrrolic units connected by a polyamine chain containing secondary amines showed the most promise. |

This interactive table summarizes the structure-activity relationship findings for pseudoceratidine analogues, which can guide the synthesis of new this compound scaffolds. Data derived from a study by Barker et al. mdpi.com

Comprehensive Biosynthetic Pathway Elucidation for Chemoenzymatic Synthesis

A significant hurdle in the development of marine natural products is the challenge of supply. Understanding the biosynthetic pathway of this compound within its source organism (or its microbial symbionts) is a critical step towards sustainable production through chemoenzymatic synthesis. The pathways for many sponge-derived compounds remain largely unknown. nih.gov

Future research efforts should include:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the producing organism can identify the gene cluster responsible for this compound biosynthesis. Bioinformatic tools can then predict the function of the enzymes involved.

Gene Knockout and Heterologous Expression: Systematically deactivating genes within the identified cluster and analyzing the resulting metabolites can confirm the function of each biosynthetic enzyme. Furthermore, expressing the entire pathway in a more easily culturable host, like E. coli or Streptomyces, could enable large-scale production.

Enzyme Characterization: Isolating and characterizing the key enzymes in the pathway, such as halogenases, ligases, and tailoring enzymes, will provide the molecular tools needed for chemoenzymatic synthesis. This approach combines chemical synthesis with enzymatic reactions to create novel analogues that are difficult to produce through purely chemical means. The study of the pseudouridimycin (B610317) (PUM) biosynthetic pathway serves as an excellent model for this approach, highlighting the role of specialized enzymes like pseudouridine (B1679824) synthases and amide ligases. nih.gov

Discovery of New Biological Activities beyond Antimicrobial and Antifouling Properties

While the antimicrobial and antifouling activities of this compound and its relatives are well-documented, their full biological activity spectrum is likely much broader. mdpi.comdoi.org Marine natural products are known to possess a wide array of bioactivities. researchgate.net A systematic expansion of screening efforts is warranted.

Future screening campaigns should investigate:

Anticancer Activity: Analogues should be tested against a diverse panel of human cancer cell lines to identify potential cytotoxic or antiproliferative effects.

Antiviral Properties: Given the urgent need for new antiviral agents, screening against viruses such as influenza, HIV, and coronaviruses could reveal new therapeutic leads.

Anti-inflammatory Effects: Many marine alkaloids exhibit anti-inflammatory properties. Testing this compound analogues in cellular models of inflammation could open up applications in autoimmune diseases and other inflammatory conditions.

Enzyme Inhibition: Screening against specific enzyme targets, such as kinases or proteases involved in disease pathways, could uncover novel mechanisms of action. For instance, the related pseudoceramines have shown inhibitory activity against components of the bacterial type III secretion system, a key virulence factor. rsc.org

| Compound Family | Known Biological Activities | Potential for New Activities |

| Pseudoceratidine | Antibacterial, Antifouling, Antifungal, Antimalarial mdpi.comdoi.org | High, based on structural novelty. |

| Pseudoceramines | Antibacterial, Inhibition of Bacterial Toxin Secretion rsc.org | High, potential for targeting other virulence factors. |

| General Marine Alkaloids | Cytotoxic, Antiviral, Anti-inflammatory, Enzyme Inhibition researchgate.netmdpi.com | Provides a strong rationale for broader screening of this compound. |

This interactive table highlights the known activities of related compounds and the potential for discovering new biological functions for this compound.

Development of Advanced In Vitro and Cellular Models for Mechanistic Studies

To move beyond preliminary activity screening and understand how this compound works at a molecular level, more sophisticated biological models are required. Current studies primarily rely on standard minimum inhibitory concentration (MIC) assays and larval settlement tests. researchgate.netvliz.be

Future research should employ:

Advanced Cell Culture Models: This includes testing against bacteria grown in biofilms, which better represent chronic infections, and using 3D organoid or spheroids for cancer research to more accurately mimic in vivo tumor environments.

High-Content Imaging: Using automated microscopy and fluorescently-tagged cellular components to visualize the effects of this compound on cell morphology, protein localization, and other cellular processes in real-time.

Target Deconvolution Models: Employing techniques such as thermal proteome profiling or chemical proteomics to identify the direct protein targets of this compound within the cell.

Live-Cell Target Engagement Assays: Utilizing technologies like Bioluminescence Resonance Energy Transfer (BRET) to confirm that the compound is binding to its intended target in living cells, a crucial step in validating its mechanism of action. promega.co.uk

Exploration of this compound as a Lead Compound for Chemical Probe Development

A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein in cells and organisms. oicr.on.ca With its defined biological activity, the this compound scaffold is an excellent starting point for the development of such probes. promega.co.ukoicr.on.ca

The development process would involve:

Medicinal Chemistry Optimization: Synthesizing focused libraries of analogues to systematically improve potency and, crucially, selectivity for a single biological target. nih.gov

Affinity Labeling: Creating versions of the optimized lead compound that incorporate a reactive group or a reporter tag (e.g., biotin (B1667282) or a fluorophore). These tagged probes are invaluable for identifying and validating protein targets through pull-down experiments and cellular imaging.

Rigorous Validation: A potential chemical probe must be thoroughly vetted. This includes demonstrating target engagement in cells, showing a clear on-target phenotype, and often developing a structurally similar but inactive "negative control" compound to ensure the observed biological effects are due to interaction with the target of interest. oicr.on.canih.gov

Integration of Cheminformatics and Artificial Intelligence in this compound Research

The integration of computational tools can dramatically accelerate the research and development process for compounds like this compound. frontiersin.orgnih.gov Cheminformatics and artificial intelligence (AI) can be applied at nearly every stage of the discovery pipeline.

Key applications include:

Predictive Modeling (QSAR): Using the data from existing analogues to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These AI-driven models can then predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and save significant time and resources. neovarsity.org

De Novo Drug Design: Employing generative AI models to design entirely new molecular scaffolds that retain the key pharmacophoric features of this compound but possess improved drug-like properties, such as better solubility or lower predicted toxicity. neovarsity.org

Virtual Screening: Using molecular docking simulations to screen large virtual libraries of compounds against the three-dimensional structure of a putative protein target, identifying new potential binders.

Retrosynthesis Prediction: AI tools can analyze a target molecule and propose the most efficient chemical synthesis routes, a task that is intellectually challenging and critical for scaling up production. researchgate.net

By leveraging these computational approaches, the traditional design-make-test-analyze cycle can be transformed into a more efficient, data-driven process, accelerating the journey of this compound from a marine natural product to a validated scientific tool or therapeutic agent. frontiersin.org

Q & A

Q. What experimental methodologies are recommended for isolating Pseudoceratine A from marine sponges?

this compound isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Structural confirmation requires tandem spectroscopic methods (NMR, MS) and comparison with published data . To ensure reproducibility, document solvent ratios, column specifications, and purification cycles. Include purity thresholds (e.g., ≥95% by HPLC) and validate yields across multiple sponge batches to account for natural variability.

Q. How can researchers validate the structural integrity of this compound?

Combine 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography if crystalline derivatives are obtainable. Cross-reference spectral data with existing literature to identify discrepancies caused by solvent effects or instrumentation variability . For novel analogs, report melting points, optical rotation, and elemental analysis to confirm purity.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays based on this compound’s known bioactivity (e.g., antimicrobial, anticancer). Use dose-response curves (0.1–100 µM) in cell-based models (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin for cancer). Replicate experiments in triplicate and calculate IC₅₀/EC₅₀ values with 95% confidence intervals to assess statistical significance .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictory reports on this compound’s mechanism of action?

Apply systematic review frameworks (e.g., PRISMA) to analyze literature discrepancies. Conduct comparative studies under standardized conditions (e.g., identical cell lines, incubation times). Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate molecular targets. Employ orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm findings. Address batch-to-batch variability in natural samples by synthesizing this compound synthetically for controlled experiments .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Focus on modular synthesis routes enabling selective functionalization. For example, use palladium-catalyzed cross-coupling for brominated intermediates or enzymatic resolution for chiral centers. Monitor reaction efficiency via LC-MS and optimize catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for olefin metathesis). Compare synthetic yields (>10% overall yield is ideal) and purity profiles with natural isolates to validate equivalence .

Q. How can computational methods enhance the study of this compound’s bioactivity?

Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward known targets (e.g., bacterial DNA gyrase). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use QSAR models to prioritize derivatives for synthesis based on calculated descriptors (logP, polar surface area). Cross-correlate in silico data with experimental IC₅₀ values to refine predictive accuracy .

Q. What experimental controls are critical when assessing this compound’s ecological roles in marine ecosystems?

Include sponge symbiont-negative controls (e.g., antibiotic-treated sponges) to distinguish host vs. microbiome contributions. Use isotopic labeling (¹³C-glucose) to trace this compound biosynthesis in situ. For field studies, account for seasonal variations by sampling across multiple years and georeferencing collection sites to correlate chemical profiles with environmental parameters (temperature, pH) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-dependent bioactivity data for this compound?

Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation in GraphPad Prism). Report R² values, Hill slopes, and confidence intervals. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For low sample sizes (n < 6), apply non-parametric tests (Mann-Whitney U) and adjust p-values for multiple comparisons .

Q. What criteria determine the inclusion/exclusion of this compound studies in meta-analyses?

Define inclusion criteria: peer-reviewed studies with full spectral data, explicit bioassay protocols, and quantitative outcomes (e.g., IC₅₀). Exclude studies with unverified compound identity, insufficient methodological detail, or non-standardized units. Use funnel plots to assess publication bias and I² statistics to quantify heterogeneity across studies .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and reproducibility in this compound studies?

Adhere to Nagoya Protocol guidelines for marine sponge collection. Deposit voucher specimens in accredited repositories (e.g., Natural History Museum) and share raw spectral/data files via public repositories (e.g., Zenodo). For synthetic studies, report failed experiments to avoid "publication bias" and provide detailed Supplementary Information (e.g., NMR spectra, chromatograms) for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.